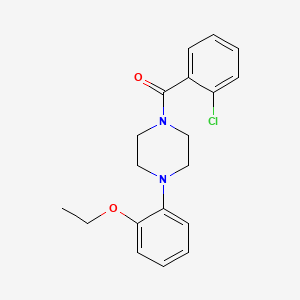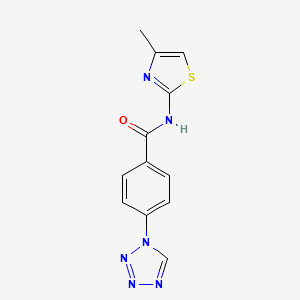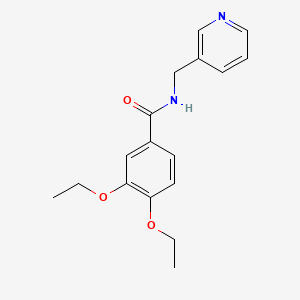![molecular formula C13H15N3O4S2 B5820581 N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)
N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, also known as BSA or NSC 71924, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. BSA belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is not fully understood. However, studies have suggested that N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been shown to possess anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation. N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide in lab experiments is that it can be toxic to normal cells at high concentrations.
Orientations Futures
There are several possible future directions for research on N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide. One area of interest is the development of new derivatives of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide that may have improved antitumor activity. Another area of interest is the development of new drug delivery systems for N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide and its potential use in the treatment of cancer and other diseases.
Méthodes De Synthèse
N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then reacted with morpholine and sodium hydride to yield N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide.
Applications De Recherche Scientifique
N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated the antitumor activity of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide in animal models of cancer.
Propriétés
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-9(17)14-13-15-11-3-2-10(8-12(11)21-13)22(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPBDNUVYAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)

![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)